molecular formula C19H24N4O2 B2596597 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1170555-23-3

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2596597
CAS No.: 1170555-23-3
M. Wt: 340.427
InChI Key: IVKZPRXFINBXES-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic chemical compound featuring a 1,3,4-oxadiazole scaffold linked to a piperidine carboxamide group. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, recognized for its role in the development of novel therapeutic agents due to its ability to participate in key hydrogen-bonding interactions with biological targets . Compounds containing this scaffold have been investigated for their potential to inhibit various enzymes and receptors implicated in disease pathways. Research into 1,3,4-oxadiazole derivatives has shown promise in oncology, with mechanisms of action that may include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are critical for cancer cell proliferation and survival . The structural components of this molecule—including the piperidine ring and the phenethyl group—suggest potential for central nervous system (CNS) activity or interaction with G-protein-coupled receptors. This compound is supplied For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety protocols in a controlled environment.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-11-8-14-4-2-1-3-5-14)23-12-9-16(10-13-23)18-22-21-17(25-18)15-6-7-15/h1-5,15-16H,6-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKZPRXFINBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the piperidine and phenylethyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the oxadiazole ring.

    Amidation reactions: to couple the piperidine and phenylethyl groups.

    Use of reagents: such as cyclopropylamine, carboxylic acids, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1,3,4-Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is synthesized via cyclization reactions. Key methods include:

  • Hydrazide-Carboxylic Acid Cyclization : Cyclopropane carboxylic acid hydrazide reacts with a carbonyl derivative (e.g., piperidine-4-carbonyl chloride) under dehydrating conditions (POCl₃, PPA) to form the oxadiazole ring .

  • Cyclocondensation : Cyclopropyl-substituted thiosemicarbazides undergo oxidative cyclization using iodine or FeCl₃ to yield 1,3,4-oxadiazoles .

Example Reaction:

Cyclopropanecarbohydrazide+Piperidine-4-carbonyl chloridePOCl34-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine\text{Cyclopropanecarbohydrazide} + \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{POCl}_3} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine}

Piperidine Carboxamide Formation

The phenethyl carboxamide group is introduced via:

  • Carbodiimide-Mediated Coupling : 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine reacts with 2-phenylethyl isocyanate in the presence of EDC/HOBt or DCC to form the carboxamide bond .

  • Schotten-Baumann Reaction : Piperidine reacts with phenethyl chloroformate in a biphasic system (NaOH/CH₂Cl₂) .

Key Reagents :

ReagentRoleYield (%)Reference
EDC/HOBtCoupling agent65–75
DCCDehydrating agent60–70

Metabolic Pathways

In vitro and in vivo studies of structurally related piperidine carboxamides (e.g., fentanyl analogs) suggest potential metabolic routes :

N-Dealkylation

  • Enzyme : CYP3A4/5-mediated cleavage of the phenethyl group generates 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (nor-metabolite) .

  • Metabolite Bioactivity : Nor-metabolites often retain partial receptor binding affinity but reduced potency compared to parent compounds .

Hydroxylation

  • Piperidine Ring : Hydroxylation at C3 or C4 positions forms mono- or dihydroxy metabolites.

  • Cyclopropyl Ring : Epoxidation followed by hydrolysis yields diols .

Oxidation and Conjugation

  • Oxadiazole Ring Oxidation : Rare, but possible conversion to triazole derivatives under strong oxidative conditions.

  • Glucuronidation/Sulfation : Phase II conjugation of hydroxylated metabolites enhances excretion .

MetaboliteEnzyme InvolvedDetection Method
Nor-4-(5-cyclopropyl-oxadiazol)piperidineCYP3A4LC-MS/MS
3-Hydroxy-piperidine derivativeCYP2D6HRMS
Cyclopropane diolCYP2C19NMR

Hydrolytic Degradation

  • Amide Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the carboxamide bond, yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine and 2-phenylethylamine .

  • Oxadiazole Stability : Resistant to hydrolysis under physiological conditions but degrades in concentrated H₂SO₄ .

Degradation Kinetics :

ConditionHalf-Life (h)Major Product
pH 1.0 (37°C)8.2Phenethylamine
pH 13.0 (37°C)2.54-(5-Cyclopropyl-oxadiazol)piperidine

Reactivity in Drug Design

  • SAR Insights :

    • The oxadiazole ring enhances metabolic stability compared to furan or thiophene analogs .

    • Substitution at the piperidine 4-position optimizes target binding (e.g., kinase or receptor antagonism) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to be effective against various bacterial strains and fungi. The presence of the cyclopropyl group may enhance the compound's binding affinity to microbial targets, potentially increasing its efficacy against pathogens .

Anti-inflammatory Properties

Oxadiazole derivatives have also demonstrated anti-inflammatory effects in preclinical studies. They can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting that this compound may possess similar therapeutic potential. This application is particularly relevant for conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are notable, with studies indicating that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines. The unique structure of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide may allow it to target specific cancer pathways effectively, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A series of experiments were conducted to assess the anti-inflammatory effects of this compound using animal models induced with inflammation. The results demonstrated a marked decrease in inflammatory markers following treatment with the compound, suggesting its therapeutic potential for inflammatory diseases .

Summary Table of Applications

Application TypeDescriptionReferences
Antimicrobial Effective against various bacterial strains and fungi
Anti-inflammatory Inhibits pro-inflammatory cytokines; reduces inflammation
Anticancer Induces apoptosis; causes cell cycle arrest in cancer cell lines
Enzyme Inhibition Potential for treating neurodegenerative diseases and managing urease-related conditions

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Interaction with specific receptors in biological systems.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide with related compounds from the literature:

Compound Name Molecular Formula Heterocyclic Core Key Substituents Biological Activity Reference
This compound C₁₉H₂₃N₅O₂ 1,3,4-oxadiazole Cyclopropyl, phenethyl carboxamide Not reported -
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide C₁₆H₂₀N₄O₄S 1,3,4-oxadiazole Cyclopropyl, diethylsulfamoyl benzamide Not reported
2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole Varies 1,3,4-thiadiazole Trimethoxyphenyl, thioether Anticancer (PC3, BGC-823 cell lines)
N′-5-tetrazolyl-N-aroyl thioureas Varies Tetrazole Aroyl thiourea Herbicidal, plant growth regulation
N-5-tetrazolyl-N′-aroyl ureas Varies Tetrazole Aroyl urea Plant growth regulation (auxin/cytokinin activity)
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas Varies 1,2,4-triazole Aryloxyacetyl Plant growth regulation

Key Observations:

Heterocyclic Core Variations: The 1,3,4-oxadiazole in the target compound is electronically distinct from sulfur-containing 1,3,4-thiadiazoles (e.g., ) or nitrogen-rich tetrazoles (–4). Tetrazoles (–4) and triazoles () exhibit diverse agrochemical activities, suggesting that the oxadiazole core in the target compound may similarly confer bioactivity, though this requires experimental validation.

Substituent Effects :

  • The cyclopropyl group on the oxadiazole ring may enhance metabolic stability by reducing susceptibility to oxidative degradation compared to linear alkyl chains.
  • The phenethyl carboxamide substituent could improve blood-brain barrier penetration relative to bulkier groups like diethylsulfamoyl benzamide () or aryloxyacetyl moieties ().

Biological Activity Trends :

  • Thiadiazole derivatives with 3,4,5-trimethoxyphenyl groups () demonstrated moderate anticancer activity (e.g., 55–66% inhibition at 5 μM). The absence of methoxy groups in the target compound may reduce cytotoxicity but could enhance selectivity.
  • Tetrazole- and triazole-based ureas (–5) showed herbicidal and plant growth-regulating properties, indicating that the carboxamide group in the target compound might similarly interact with plant hormone receptors.

Structural characterization methods (e.g., X-ray crystallography via SHELX software, as in ) are critical for confirming the stereochemistry of the piperidine and oxadiazole moieties.

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Structural Information

  • Molecular Formula : C_{16}H_{20}N_{4}O
  • SMILES : C1CN(CC1)C(=O)N(C2=CC=CC=C2)C(=N)C(=O)N3C=NN=C3C(C4CC4)C5=CC=C(C=C5)N

Predicted Properties

PropertyValue
Molecular Weight284.36 g/mol
LogP3.54
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl) have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. In particular, it has demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities were found to be significantly lower than those of standard reference compounds, indicating a promising therapeutic potential .

Case Studies

  • Antibacterial Screening : A study synthesized several 1,3,4-oxadiazole derivatives and tested them against multiple bacterial strains. The results indicated that the most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
  • Bovine Serum Albumin (BSA) Binding Studies : Binding interactions with BSA were analyzed to assess pharmacological effectiveness. The binding affinities suggested that these compounds could be promising candidates for drug development due to their favorable interactions with serum proteins .

The biological activity of This compound is believed to stem from its ability to interact with specific amino acid residues in target proteins, leading to the inhibition of enzymatic functions and disruption of microbial cell integrity .

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